molecular formula C9H16O2 B8772734 1-(1-Methoxyisopropoxy)pent-2-yne CAS No. 84282-45-1

1-(1-Methoxyisopropoxy)pent-2-yne

Cat. No.: B8772734
CAS No.: 84282-45-1
M. Wt: 156.22 g/mol
InChI Key: JGTYVGDJHYHGRX-UHFFFAOYSA-N
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Description

1-(1-Methoxyisopropoxy)pent-2-yne is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

84282-45-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-methoxypropan-2-yloxy)pent-2-yne

InChI

InChI=1S/C9H16O2/c1-5-6-7-8-11-9(2,3)10-4/h5,8H2,1-4H3

InChI Key

JGTYVGDJHYHGRX-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC(C)(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

259 mg (37 mmol) of granulated lithium were added within 5 minutes to 47.7 g (1.9 mol) of liquid ammonia at −40° C. The mixture was stirred until no more lithium floated (after approximately 10 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 4.0 ml (40 mmol) of isoprene were added portion wise within 10 minutes. The end of the formation of lithium amide could be recognized by the discoloration of the reaction mixture. 2.9 g (20 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne (88.9% GC) were added with a dropping funnel to the reaction mixture at −40° C. within 20 minutes. The reaction mixture was held at −40° C. for about 1 hour. 8.9 g (80 mmol) of bromoethane were added with a dropping funnel to the reaction mixture within 10 minutes. The reaction mixture was subsequently stirred for 1 hour. 20 ml of n-hexane were added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 5 hours. 20 ml of water were added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The organic layer was separated and dried over 2 g of anhydrous magnesium sulfate. The solution was concentrated under reduced pressure (40° C., 40 mbar) and the crude product was analyzed by GC. 3.3 g of crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne were obtained with a purity of 75.6% (yield 80.0% based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
Quantity
4 mL
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2.9 g
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8.9 g
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20 mL
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Synthesis routes and methods II

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 20 minutes to 100 ml (4 mol) of liquid ammonia at −37° C. The mixture was stirred until no more lithium floated (after approximately 15 minutes). A dark cyan solution of lithium in liquid ammonia was obtained. 6.34 g (92 mmol) of piperylene (=1,3-pentadiene) were added portion wise within 30 minutes. The end of the formation of lithium amide could be recognized by the discoloration of the reaction mixture. 10.1 g (71 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne (89.7% GC) were added with a dropping funnel to the reaction mixture at −37° C. within 30 minutes. The reaction mixture was held at −37° C. for about 1 hour. 14.0 g (126 mmol) of bromoethane were added with a dropping funnel to the reaction mixture within 30 minutes. The reaction mixture was subsequently stirred for 1 hour. 100 ml of n-hexane were added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 1.5 hours. 50 ml of water were added to the reaction mixture at 22° C., and the mixture was vigorously stirred until all salt was dissolved. The water layer was extracted once with 50 ml of n-hexane. The organic layer was dried over 5 g of anhydrous sodium sulfate. The solution was concentrated under reduced pressure (40° C., 60 mbar) and the crude product was analyzed by GC. 11.3 g of crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne were obtained with a purity of 87.5% (yield 85.3% based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
Quantity
6.34 g
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10.1 g
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14 g
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100 mL
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Synthesis routes and methods III

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 15 minutes to 100 ml (4 mol) of liquid ammonia at −37° C. The mixture was stirred until no more lithium floated (after approximately 15 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 5.94 g (86.3 mmol) of isoprene were added portion wise within 30 minutes. The end of the formation of LiNH2 could be recognized by the de-coloration of the reaction mixture and 10.69 g (70.1 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne were added to the reaction mixture at −37° C. within 30 minutes. The reaction mixture was held at −37° C. for about 1 hour. Ethyl iodide (20.05 g, 126 mmol) was added with a dropping funnel to the reaction mixture within 30 minutes. The reaction mixture was subsequently stirred for 1 hour. n-Hexane (100 ml) was added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 1.5 hours. Water (50 ml) was added to the reaction mixture at 22° C., and the mixture was vigorously stirred until all salt was dissolved. The water layer was extracted twice with 50 ml n-hexane. The organic layer was dried over 5 g of anhydrous sodium sulfate. The solution was concentrated under reduced pressure (40° C., 60 mbar) and the crude product was analyzed by GC. Crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne (13.21 g) were obtained with a purity of 72.95% (88.0% yield based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
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5.94 g
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10.69 g
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20.05 g
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100 mL
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Synthesis routes and methods IV

Procedure details

883 mg (126 mmol) of granulated lithium were added within 5 minutes to 107 g (6.30 mol) of liquid ammonia at −38° C. The mixture was stirred until no more lithium floated (after approximately 10 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 14.6 g (140 mmol) of styrene were added portion wise within 20 minutes. The end of the formation of lithium amide could be recognized by the discoloration of the reaction mixture. 9.9 g (70 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne (90.8% GC) were added with a dropping funnel to the reaction mixture at −38° C. within 20 minutes. The reaction mixture was held at −38° C. for about 1 hour. 14 g (126 mmol) of bromoethane were added with a dropping funnel to the reaction mixture within 20 minutes. The reaction mixture was subsequently stirred for 1 hour. 100 ml of n-hexane were added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 16 hours. 70 ml of water were added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The organic layer was separated and dried over 2 g of anhydrous magnesium sulfate. The solution was concentrated under reduced pressure (40° C., 40 mbar) and the crude product was analyzed by GC. 10.6 g of 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne were obtained with a purity of 84.4% (yield 81.8%, based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
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14.6 g
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0 (± 1) mol
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9.9 g
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14 g
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100 mL
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Synthesis routes and methods V

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 15 minutes to 200 ml (8 mol) of liquid ammonia at −37° C. The mixture was stirred until no more lithium floated (after approximately 15 minutes). A dark blue solution of lithium in liquid ammonia was obtained. 12.6 g (91 mmol) of myrcene were added portion wise within 30 minutes. The end of the formation of lithium amide could be recognized by the discoloration of the reaction mixture. 10.0 g (71 mmol) of 3-(1-methoxy-1-methyl-ethoxy)-propyne (90.8% GC) were added with a dropping funnel to the reaction mixture at −37° C. within 30 minutes. The reaction mixture was held at −37° C. for about 1 hour. 14.0 g (126 mmol) of bromoethane were added with a dropping funnel to the reaction mixture within 30 minutes. The reaction mixture was subsequently stirred for 1 hour. 157 ml of n-hexane were added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 15 hours. 50 ml of water were added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The organic layer was separated and concentrated under reduced pressure (40° C., 40 mbar). The crude product was analyzed by GC. 25.8 g of crude 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne were obtained (yield 83.0% based on 3-(1-methoxy-1-methyl-ethoxy)-propyne).
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12.6 g
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10 g
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14 g
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157 mL
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